Cas no 2229647-84-9 (3-(pent-1-en-1-yl)piperidine)

3-(pent-1-en-1-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- 3-(pent-1-en-1-yl)piperidine
- 2229647-84-9
- EN300-1791281
-
- インチ: 1S/C10H19N/c1-2-3-4-6-10-7-5-8-11-9-10/h4,6,10-11H,2-3,5,7-9H2,1H3/b6-4+
- InChIKey: SVXIEGJMSSBUFN-GQCTYLIASA-N
- ほほえんだ: N1CCCC(/C=C/CCC)C1
計算された属性
- せいみつぶんしりょう: 153.151749610g/mol
- どういたいしつりょう: 153.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 12Ų
3-(pent-1-en-1-yl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1791281-2.5g |
3-(pent-1-en-1-yl)piperidine |
2229647-84-9 | 2.5g |
$2688.0 | 2023-09-19 | ||
Enamine | EN300-1791281-0.25g |
3-(pent-1-en-1-yl)piperidine |
2229647-84-9 | 0.25g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1791281-1.0g |
3-(pent-1-en-1-yl)piperidine |
2229647-84-9 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1791281-10.0g |
3-(pent-1-en-1-yl)piperidine |
2229647-84-9 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1791281-1g |
3-(pent-1-en-1-yl)piperidine |
2229647-84-9 | 1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1791281-0.5g |
3-(pent-1-en-1-yl)piperidine |
2229647-84-9 | 0.5g |
$1316.0 | 2023-09-19 | ||
Enamine | EN300-1791281-10g |
3-(pent-1-en-1-yl)piperidine |
2229647-84-9 | 10g |
$5897.0 | 2023-09-19 | ||
Enamine | EN300-1791281-0.1g |
3-(pent-1-en-1-yl)piperidine |
2229647-84-9 | 0.1g |
$1207.0 | 2023-09-19 | ||
Enamine | EN300-1791281-5.0g |
3-(pent-1-en-1-yl)piperidine |
2229647-84-9 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1791281-0.05g |
3-(pent-1-en-1-yl)piperidine |
2229647-84-9 | 0.05g |
$1152.0 | 2023-09-19 |
3-(pent-1-en-1-yl)piperidine 関連文献
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
3-(pent-1-en-1-yl)piperidineに関する追加情報
3-(Pent-1-en-1-yl)piperidine: A Comprehensive Overview
3-(Pent-1-en-1-yl)piperidine, also known by its CAS number 2229647-84-9, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound, which belongs to the piperidine family, is characterized by its six-membered ring structure with one nitrogen atom and a pentenyl substituent at the 3-position. The presence of the pentenyl group introduces interesting electronic and steric effects, making it a valuable molecule for both academic research and industrial applications.
Recent studies have highlighted the role of 3-(pent-1-en-1-yl)piperidine in medicinal chemistry, where it has been explored as a potential lead compound for drug development. Researchers have found that this compound exhibits promising biological activities, including antioxidant and anti-inflammatory properties, which could be harnessed for therapeutic purposes. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 3-(pent-1-en-1-yl)piperidine derivatives can effectively inhibit certain enzymes associated with neurodegenerative diseases, opening new avenues for drug discovery.
In addition to its medicinal applications, 3-(pent-1-en-1-yl)piperidine has also found use in materials science. Its ability to form stable complexes with metal ions has made it a valuable component in the synthesis of coordination polymers and metalloorganic frameworks (MOFs). These materials are highly sought after for their potential in gas storage, catalysis, and sensing technologies. A 2023 paper in *Nature Materials* reported that incorporating 3-(pent-1-en-1-yl)piperidine into MOFs significantly enhances their gas adsorption capabilities, particularly for carbon dioxide.
The synthesis of 3-(pent-1-en-1-yl)piperidine involves a multi-step process that typically begins with the preparation of piperidine derivatives followed by alkylation or coupling reactions to introduce the pentenyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For example, a 2023 study in *Chemical Communications* described the use of palladium-catalyzed cross-coupling reactions to synthesize 3-(pentenyl)piperidine derivatives, showcasing the versatility of this approach.
From an environmental perspective, 3-(pentenyl)piperidine derivatives have been investigated for their biodegradability and eco-friendly properties. A 2023 report in *Environmental Science & Technology* highlighted that certain derivatives of this compound exhibit high biodegradability under aerobic conditions, making them suitable for use in sustainable chemical processes.
In conclusion, 3-(pentenyl)piperidine (CAS No: 2229647849) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within medicinal chemistry, materials science, and environmental sustainability.
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